3,7,11-Tris(octyloxy)triphenylene-2,6,10-triol
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Overview
Description
3,7,11-Tris(octyloxy)triphenylene-2,6,10-triol is an organic compound characterized by its unique structure, which includes three octyloxy groups attached to a triphenylene core with three hydroxyl groups at positions 2, 6, and 10. This compound is known for its aromatic properties and is used in various scientific and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,7,11-Tris(octyloxy)triphenylene-2,6,10-triol typically involves the following steps:
Starting Materials: The synthesis begins with triphenylene, which is functionalized with hydroxyl groups at positions 2, 6, and 10.
Octyloxy Substitution: The hydroxyl groups are then substituted with octyloxy groups through a nucleophilic substitution reaction. This is achieved by reacting the hydroxyl groups with octyl bromide in the presence of a base such as potassium carbonate.
Purification: The final product is purified using column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 3,7,11-Tris(octyloxy)triphenylene-2,6,10-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The octyloxy groups can be substituted with other alkoxy groups or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use alkyl halides and bases like potassium carbonate.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various alkoxy or functionalized triphenylene derivatives.
Scientific Research Applications
3,7,11-Tris(octyloxy)triphenylene-2,6,10-triol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in drug delivery systems due to its stability and functional groups.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the production of liquid crystal displays and organic light-emitting diodes (OLEDs) due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 3,7,11-Tris(octyloxy)triphenylene-2,6,10-triol involves its interaction with various molecular targets and pathways:
Molecular Targets: The hydroxyl and octyloxy groups allow the compound to interact with enzymes and receptors, potentially modulating their activity.
Pathways: The compound can participate in redox reactions, influencing oxidative stress pathways and cellular signaling.
Comparison with Similar Compounds
2,3,6,7,10,11-Hexahydroxytriphenylene: Similar structure but with six hydroxyl groups instead of three octyloxy groups.
2,6,10-Trimethoxy-3,7,11-tris(octyloxy)triphenylene: Contains methoxy groups in addition to octyloxy groups.
Uniqueness: 3,7,11-Tris(octyloxy)triphenylene-2,6,10-triol is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions and stability.
Properties
CAS No. |
906663-83-0 |
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Molecular Formula |
C42H60O6 |
Molecular Weight |
660.9 g/mol |
IUPAC Name |
3,7,11-trioctoxytriphenylene-2,6,10-triol |
InChI |
InChI=1S/C42H60O6/c1-4-7-10-13-16-19-22-46-40-28-34-31(25-37(40)43)35-29-41(47-23-20-17-14-11-8-5-2)39(45)27-33(35)36-30-42(38(44)26-32(34)36)48-24-21-18-15-12-9-6-3/h25-30,43-45H,4-24H2,1-3H3 |
InChI Key |
VPSZLZDGJCQICG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCCCCCCC)O)OCCCCCCCC)O)O |
Origin of Product |
United States |
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